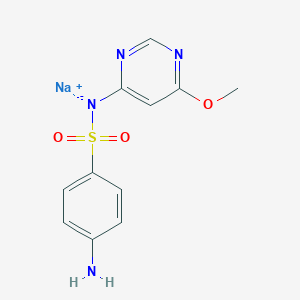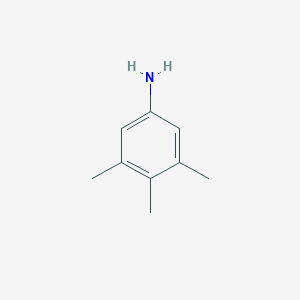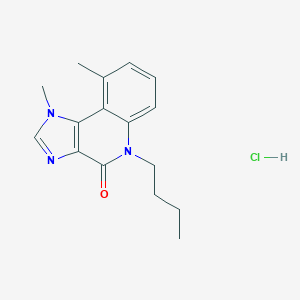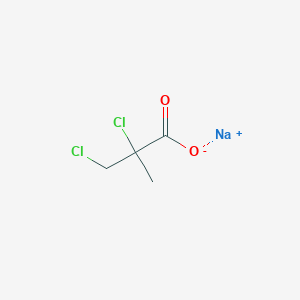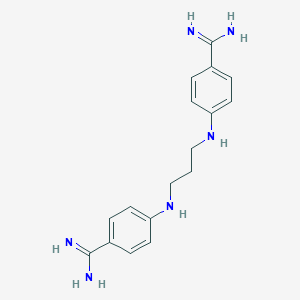
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide', also known as PDI, is a chemical compound that has been widely used in scientific research. PDI is a heterocyclic compound that contains two imine groups and two carboxamide groups. It is a symmetric molecule that has a molecular weight of 306.4 g/mol. PDI is a highly versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is not well understood. However, it is believed that 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide interacts with proteins through hydrogen bonding and hydrophobic interactions. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to bind to the surface of proteins, altering their conformation and function.
Biochemische Und Physiologische Effekte
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as chymotrypsin and trypsin. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has also been shown to induce the aggregation of proteins, leading to the formation of amyloid fibrils. In addition, 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide in lab experiments is its versatility. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide can be easily synthesized and modified to suit specific experimental needs. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is also a highly stable compound that can be stored for long periods of time. However, one limitation of using 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is its potential toxicity. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to induce cytotoxicity in certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide in scientific research. One potential application is in the development of new materials, such as hydrogels and polymers. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide can be used as a cross-linking agent to create new materials with unique properties. Another potential application is in the study of protein-protein interactions. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide can be used as a fluorescent probe to study the binding of proteins, which may lead to the development of new drugs and therapies. Finally, 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide may have potential applications in the treatment of cancer. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to induce apoptosis in cancer cells, which may lead to the development of new cancer therapies.
Synthesemethoden
The synthesis of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide involves the reaction of 1,3-diaminopropane and phthalic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imide intermediate, which is then reacted with the diamine to form the final product. The synthesis of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is a relatively simple process that can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein-protein interactions, as well as a cross-linking agent in the synthesis of polymers and hydrogels. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has also been used as a catalyst in organic reactions and as a ligand in coordination chemistry.
Eigenschaften
CAS-Nummer |
125880-81-1 |
|---|---|
Produktname |
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide |
Molekularformel |
C17H22N6 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
4-[3-(4-carbamimidoylanilino)propylamino]benzenecarboximidamide |
InChI |
InChI=1S/C17H22N6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9,22-23H,1,10-11H2,(H3,18,19)(H3,20,21) |
InChI-Schlüssel |
ULZAPTUUAYXQCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)NCCCNC2=CC=C(C=C2)C(=N)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)NCCCNC2=CC=C(C=C2)C(=N)N |
Andere CAS-Nummern |
125880-81-1 |
Synonyme |
4-[3-[(4-carbamimidoylphenyl)amino]propylamino]benzenecarboximidamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




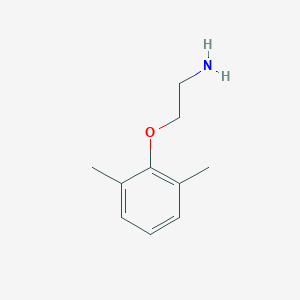
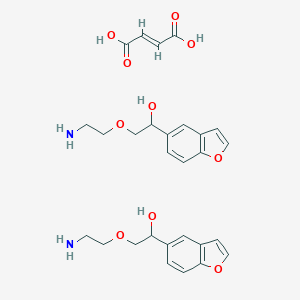
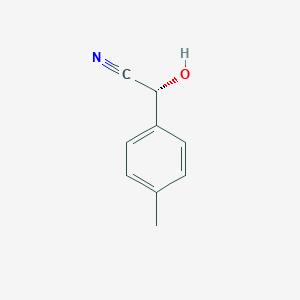
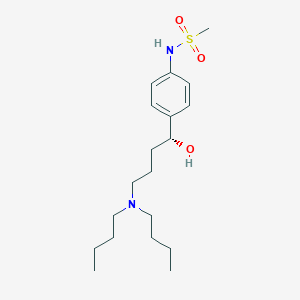
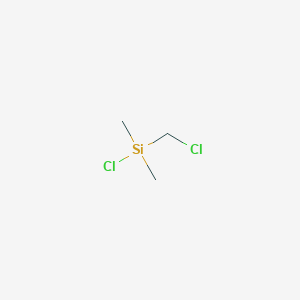
![2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)
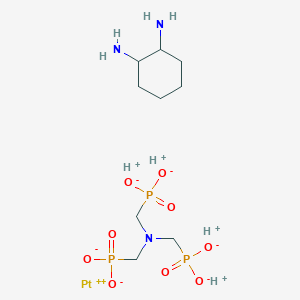
![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)
